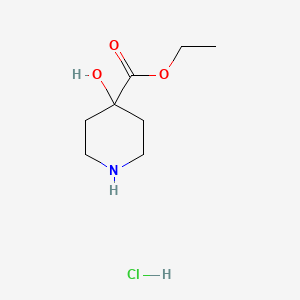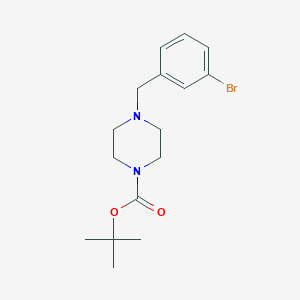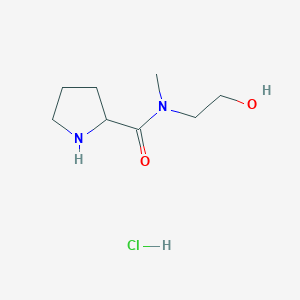
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride
説明
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, also known as EPIC or AHPP, is a chemical compound that has gained increasing attention in scientific research. It has a CAS Number of 937063-36-0 and a molecular weight of 209.67 . The IUPAC name for this compound is ethyl 4-hydroxy-4-piperidinecarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is 1S/C8H15NO3.ClH/c1-2-12-7(10)8(11)3-5-9-6-4-8;/h9,11H,2-6H2,1H3;1H . This code provides a specific representation of the molecule’s structure. The molecular formula of the compound is C8H16ClNO3 .Physical And Chemical Properties Analysis
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride has a molecular weight of 209.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用
Facilitating Heterocyclic Synthesis
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride plays a role in synthesizing heterocycles, especially in the formation of isoxazolone derivatives, which exhibit significant biological and medicinal properties. This compound serves as a versatile intermediate, enabling the synthesis of various heterocycles and supporting chemical transformations under different catalysts and conditions. The process involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, demonstrating the compound's utility in creating bioactive molecules and advancing organic synthesis methodologies (Laroum et al., 2019).
Enhancing Understanding of Biodegradation and Environmental Fate
The compound contributes to understanding the biodegradation and environmental fate of similar structures. Studies on related compounds such as ethyl carbamate and ethyl tertiary-butyl ether offer insights into the occurrence, transformation, and degradation of such chemicals in various environmental settings. These studies help elucidate the pathways and mechanisms through which these compounds and their related structures undergo degradation, their potential impacts on ecosystems, and the feasibility of bioremediation strategies (Weber & Sharypov, 2009), (Thornton et al., 2020).
Potential Role in Photodynamic Therapy
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride could potentially influence the domain of photodynamic therapy (PDT). Although direct studies on this compound in PDT are not available, research on related structures and their precursors, like protoporphyrin IX, demonstrate the significance of chemical modifications and conjugations in enhancing therapeutic outcomes. This signifies the potential of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride and its derivatives in medical applications, especially in treatment modalities that rely on precise molecular interactions and transformations (Gerritsen et al., 2008).
Insights into Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of related compounds can offer insights into the behavior of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride in biological systems. Studies on compounds like etomidate and its analogs help comprehend the absorption, distribution, metabolism, and excretion (ADME) profiles, and the pharmacological interactions of similar chemical structures. This knowledge is crucial in drug development, toxicity assessment, and therapeutic efficacy evaluations (Valk & Struys, 2021).
Contributing to Material Science and Polymer Recycling
Research on compounds structurally related to Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride contributes to material science, particularly in the recycling of polymers like poly(ethylene terephthalate) (PET). These studies provide insights into chemical recycling techniques, offering pathways to recover and repurpose valuable materials, thus contributing to sustainability and resource conservation (Karayannidis & Achilias, 2007).
Safety And Hazards
特性
IUPAC Name |
ethyl 4-hydroxypiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(11)3-5-9-6-4-8;/h9,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLZEAUJYYQHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)




![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)



![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)